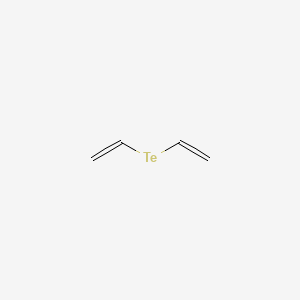
Tellurium, diethenyl-
Vue d'ensemble
Description
Tellurium, diethenyl- is a useful research compound. Its molecular formula is C4H6Te and its molecular weight is 181.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tellurium, diethenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tellurium, diethenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electronic Applications
Tellurium-based materials are increasingly used in electronic devices due to their semiconducting properties. The compound exhibits a bandgap that can be tuned, making it suitable for various electronic applications.
Case Study: Photodetectors
Recent research highlights the use of two-dimensional tellurium in photodetectors. The adjustable thickness of tellurium allows for a bandgap ranging from 0.31 eV to 1.26 eV, enabling the construction of broadband photodetectors that are highly responsive to visible and near-infrared light .
| Property | Value |
|---|---|
| Bandgap Range | 0.31 - 1.26 eV |
| Responsiveness | High |
| Application | Photodetectors |
This flexibility in bandgap tuning is essential for developing devices that can operate efficiently across different wavelengths.
Optoelectronic Devices
The compound's ability to form stable nanostructures makes it a candidate for optoelectronic applications. Tellurium nanomaterials can be synthesized using various methods, including hydrothermal synthesis and molecular beam epitaxy, which allow for precise control over their morphology and electronic properties .
Case Study: Flexible Electronics
Tellurium's low melting point facilitates the creation of flexible electronic devices. Research indicates that tellurium nanowires exhibit impressive responsiveness and quick rise and fall times (31.7 μs and 25.5 μs respectively), making them suitable for high-speed applications .
Nanotechnology
In nanotechnology, tellurium is utilized for creating nanoscale materials that have significant implications in various fields such as medicine and environmental science.
Case Study: Nanoparticle Synthesis
A study demonstrated the extracellular synthesis of tellurium nanoparticles using biological methods, which resulted in nanoparticles with an average diameter of approximately 31 nm . These nanoparticles have potential applications in drug delivery systems due to their biocompatibility and ability to be functionalized for targeted therapies.
| Synthesis Method | Average Diameter |
|---|---|
| Biological Synthesis | ~31 nm |
| Chemical Vapor Deposition | Adjustable sizes |
Environmental Applications
Tellurium compounds are being investigated for their potential use in environmental remediation processes. Their unique chemical properties allow them to interact with various pollutants, potentially aiding in the detoxification of contaminated sites.
Case Study: Heavy Metal Removal
Research has indicated that tellurium-based materials can effectively bind heavy metals, thus serving as agents for environmental cleanup . This application is particularly relevant in areas affected by industrial waste.
Propriétés
Numéro CAS |
63000-06-6 |
|---|---|
Formule moléculaire |
C4H6Te |
Poids moléculaire |
181.7 g/mol |
Nom IUPAC |
ethenyltellanylethene |
InChI |
InChI=1S/C4H6Te/c1-3-5-4-2/h3-4H,1-2H2 |
Clé InChI |
PVCMTBIXZVRYGC-UHFFFAOYSA-N |
SMILES canonique |
C=C[Te]C=C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













